1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate, with the CAS number 1542135-76-1, is a compound that has garnered attention in medicinal chemistry due to its potential applications in treating excessive sleep disorders. This compound is classified as a histamine H3 receptor inverse agonist, which means it interacts with the histamine H3 receptor to produce effects opposite to those of an agonist, potentially enhancing wakefulness and reducing sedation.
The compound was identified during research aimed at developing new treatments for sleep disorders, particularly focusing on minimizing side effects such as insomnia associated with existing therapies. Its classification as a histamine H3 receptor inverse agonist places it within a category of compounds that modulate neurotransmitter activity in the central nervous system.
The synthesis of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate involves multiple steps that typically include:
Details on specific reagents, reaction conditions (such as temperature and solvent), and purification methods are essential for reproducing this synthesis in a laboratory setting.
The molecular formula of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate is , with a molecular weight of approximately 375.47 g/mol. The structure features several functional groups including:
The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate its spatial arrangement.
The compound may undergo various chemical reactions typical for organic molecules, including:
Understanding these reactions is crucial for exploring its reactivity and potential modifications for enhanced therapeutic effects.
As an inverse agonist at the histamine H3 receptor, 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate works by binding to the receptor and stabilizing it in an inactive form. This results in decreased inhibition of neurotransmitter release, leading to increased levels of neurotransmitters such as acetylcholine and norepinephrine in the synaptic cleft. This mechanism is particularly relevant in enhancing wakefulness and cognitive function.
Key physical properties include:
Chemical properties may include:
Analytical techniques such as high-performance liquid chromatography (HPLC) can be employed to assess purity and stability over time.
The primary application of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate lies in its potential use as a therapeutic agent for sleep disorders. Its ability to modulate histamine receptors makes it a candidate for further clinical studies aimed at treating conditions like narcolepsy or other hypersomnia disorders. Additionally, ongoing research may explore its utility in other neurological conditions where modulation of neurotransmitter systems is beneficial.
Retrosynthetic deconstruction of this complex hybrid structure reveals three primary synthons: (1) a 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivative, (2) a protected piperidin-4-ol scaffold, and (3) a 4-cyclobutylpiperazine building block. The strategic disconnection occurs at the carbamate linkage (C-O bond), revealing piperidin-4-ol and 4-cyclobutylpiperazine-1-carbonyl chloride as advanced intermediates. The pyridazinone ring is traced to malonate derivatives or halogenated precursors enabling nucleophilic substitution with the piperidine nitrogen. Critical to this approach is maintaining orthogonal protecting groups—commonly tert-butoxycarbonyl (Boc) for the piperidine nitrogen and benzyl for piperazine—to prevent unwanted side reactions during fragment coupling [1] [8].
Table 1: Retrosynthetic Disconnection Strategy
Disconnection Site | Synthons Generated | Bond Formation Method |
---|---|---|
Carbamate C-O bond | 4-Hydroxypiperidine derivative + 1-Cyclobutylpiperazine-1-carbonyl chloride | Carbamate coupling |
Pyridazine-piperidine bond | 3-Halo-1-methylpyridazin-6-one + 4-Aminopiperidine | Nucleophilic aromatic substitution |
Piperazine nitrogen-cyclobutyl bond | Piperazine + Cyclobutyl electrophile (e.g., bromocyclobutane) | N-Alkylation |
The synthesis of 4-cyclobutylpiperazine-1-carbonyl chloride proceeds via N-alkylation of Boc-piperazine with bromocyclobutane under mild phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃/DMF), yielding 4-cyclobutylpiperazine-1-carboxylate in >85% purity after recrystallization. Parallel synthesis of the pyridazine-piperidine fragment utilizes 3,6-dichloro-1-methylpyridazine, which undergoes regioselective substitution at C3 with Boc-piperidin-4-ol under Mitsunobu conditions (DIAD, PPh₃) or direct nucleophilic displacement (Cs₂CO₃, DMF, 80°C). Acidic deprotection (TFA/DCM) liberates the piperidin-4-ol intermediate essential for carbamate formation. Notably, the carboxylic acid derivative 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid (CAS# 1710674-50-2) serves as a versatile precursor for further functionalization [5] [8].
Table 2: Critical Intermediates and Their Synthetic Routes
Intermediate | CAS Number | Key Synthetic Step | Purity/Yield |
---|---|---|---|
4-(Cyclobutyl)piperazine-1-carboxylic acid tert-butyl ester | 1542135-76-1 | N-Alkylation of Boc-piperazine with bromocyclobutane | >95% (75% yield) |
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid | 1710674-50-2 | Nucleophilic substitution of 3,6-dichloro-1-methylpyridazine with nipecotic acid | >98% (82% yield) |
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-ol | Not specified | Hydrolysis of 3-chloro precursor followed by Boc deprotection | >90% (68% yield) |
Carbamate bond formation between the piperidine alcohol and piperazine carbonyl represents the pivotal coupling step. Extensive optimization revealed that employing triphosgene (bis(trichloromethyl) carbonate) as a carbonyl source in anhydrous THF at −40°C→25°C minimizes racemization and dimerization. Catalytic DMAP (4-dimethylaminopyridine, 0.1 eq) enhances regioselectivity, achieving >90% conversion within 2 hours. Alternative methods tested include:
While the piperidine ring in LML134 is non-chiral, stereocontrol becomes critical when introducing chiral auxiliaries or branched substituents. Asymmetric hydrogenation of Δ³-piperidine enol ethers using BINAP-Ru catalysts achieves enantiomeric excess (ee) >95% for cis-3,4-disubstituted derivatives. For C2-functionalized analogs, organocatalytic Mannich reactions with L-proline derivatives (20 mol%) afford anti-selective adducts (dr 9:1). Transition metal-catalyzed C–H activation is emerging for late-stage diversification; Pd(OAc)₂ with N-acetyl-leucine directing groups enables β-selective arylation at the piperidine C4 position without epimerization. Computational modeling (DFT) confirms that steric hindrance from the pyridazinone carbonyl dictates facial selectivity in nucleophilic additions [2] [8].
Scale-up synthesis prioritizes atom economy, waste reduction, and safer solvents:
Table 3: Green Chemistry Metrics for Optimized Synthesis
Parameter | Initial Batch Process | Optimized Green Process | Improvement |
---|---|---|---|
Process Mass Intensity (PMI) | 120 | 72 | 40% reduction |
E-Factor (kg waste/kg product) | 35 | 15 | 57% reduction |
Preferred Solvent Ratio | 0% (DMF used) | 100% (CPME/2-MeTHF) | Complete replacement |
Catalyst Recycling | None | 5 cycles | Eliminates metal waste |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2